![molecular formula C8H8F3N3 B1320039 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 647863-02-3](/img/structure/B1320039.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
描述
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[3,4-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-picoline with chlorinating and fluorinating agents to introduce the trifluoromethyl group, followed by cyclization to form the pyrido[3,4-d]pyrimidine ring . The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that compounds with a similar structure can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, a study demonstrated that modifications to the tetrahydropyrido structure could enhance cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antiviral Properties
Another area of interest is the antiviral activity of compounds related to 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Research has indicated that these compounds can inhibit viral replication through interference with viral enzymes, making them potential candidates for antiviral drug development .
Agrochemicals
Pesticide Development
The unique chemical structure of this compound allows for the design of novel pesticides. The trifluoromethyl group enhances the bioactivity of the molecule against pests while improving its environmental stability. Studies have reported the efficacy of similar compounds against various agricultural pests, indicating promising avenues for sustainable pest control solutions .
Materials Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been explored to improve thermal stability and chemical resistance. Research has shown that polymers containing tetrahydropyrido structures exhibit enhanced mechanical properties and thermal stability compared to their non-fluorinated counterparts. This makes them suitable for high-performance applications in coatings and electronic materials .
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of a series of tetrahydropyrido derivatives against breast cancer cells. The results indicated that modifications at the trifluoromethyl position significantly increased antiproliferative activity compared to non-fluorinated analogs. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Case Study 2: Agrochemical Applications
In a field trial assessing the effectiveness of a new pesticide formulation based on tetrahydropyrido compounds, researchers found a marked reduction in pest populations compared to untreated controls. The formulation demonstrated not only effectiveness but also lower toxicity to non-target organisms, highlighting its potential for safe agricultural use .
作用机制
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Additionally, the pyrimidine ring can interact with nucleic acids or proteins, influencing various biological processes .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure.
Trifluoromethylbenzene: Another trifluoromethyl-containing compound with a benzene ring.
Trifluoromethylpyrimidine: Similar pyrimidine core but lacks the tetrahydropyrido structure.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to the combination of the trifluoromethyl group and the tetrahydropyrido[3,4-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a tetrahydropyrido-pyrimidine framework, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₈H₈F₃N₃O
- Molecular Weight : 219.16 g/mol
- CAS Number : 647862-98-4
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes associated with cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. One study utilized the MTT assay to evaluate its cytotoxic effects on human cancer cell lines such as SGC-7901 (gastric cancer), A549 (lung cancer), and HepG2 (liver cancer).
In Vitro Cytotoxicity Results
Cell Line | IC₅₀ (µg/mL) | % Growth Inhibition |
---|---|---|
SGC-7901 | 1.07 ± 0.22 | 75.0% |
A549 | 0.61 ± 0.19 | 84.1% |
HepG2 | 0.51 ± 0.13 | 78.5% |
These results indicate that the compound has a strong inhibitory effect on cell growth across multiple cancer types, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in tumor metabolism and proliferation.
Enzyme Inhibition Studies
Inhibitory effects have been observed on:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis.
- Tyrosine Kinases : Including CDK1/CyclinA2 and ALK.
The selectivity profile for these enzymes shows varying inhibition rates, indicating a multifaceted approach to targeting cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives similar to this compound:
- Study on Pyrido[2,3-d]pyrimidines : This study found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines and highlighted structure-activity relationships (SAR) that could inform future drug design efforts.
- In Vivo Studies : Limited in vivo studies suggest that these compounds may also demonstrate anti-tumor activity in animal models, warranting further investigation into their pharmacokinetics and toxicity profiles.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: React a trifluoromethyl-substituted pyrimidine precursor with a bicyclic amine under reflux in anhydrous acetonitrile, using KCO as a base.
- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >75% are achievable with optimized stoichiometry .
- Key Reagents: Trifluoroacetic anhydride (TFAA) for introducing the trifluoromethyl group, and palladium catalysts for cross-coupling reactions in more complex derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to confirm the tetrahydropyrido ring system and trifluoromethyl substitution (e.g., δ ~120 ppm for CF in F NMR) .
- X-ray Crystallography: Resolves stereochemical ambiguities. For example, a related compound (7-benzyl-3-(4-fluorophenyl) derivative) was confirmed to adopt a chair conformation in the tetrahydropyrido ring via single-crystal analysis (R factor = 0.069) .
- IR Spectroscopy: Identifies NH stretches (~3300 cm) and C-F vibrations (~1150 cm) .
Q. How is the compound handled safely in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential volatility of intermediates.
- Storage: Keep under inert gas (N or Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can computational docking studies optimize derivative design for kinase inhibition?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) with known binding pockets accommodating pyridopyrimidine scaffolds.
- Docking Workflow:
- Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB: 4HJO) using AutoDock Tools.
- Run simulations with Lamarckian genetic algorithms (50 runs, 25 million evaluations).
- Validate poses using molecular dynamics (NAMD, 100 ns trajectories).
- Case Study: A derivative with a 2-(trifluoromethyl) group showed stronger hydrophobic interactions with EGFR’s ATP-binding site (ΔG = –9.8 kcal/mol) compared to methyl analogs .
Q. How to resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Screening: Measure solubility (shake-flask method) and metabolic stability (microsomal assays). Low bioavailability often explains in vivo inefficacy.
- Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at C5 of the tetrahydropyrido ring) that may reduce activity .
- Formulation Adjustments: Incorporate PEGylated nanoparticles to enhance plasma half-life .
Q. What strategies improve pharmacokinetic properties of this scaffold?
Methodological Answer:
- Lipophilicity Reduction: Introduce polar groups (e.g., hydroxyl, amine) at C7 or C8 positions without disrupting target binding.
- Prodrug Design: Mask acidic NH groups with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance intestinal absorption .
- CYP450 Inhibition Assays: Screen for interactions using human liver microsomes to avoid drug-drug interactions .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Library Design: Synthesize derivatives with variations at R1 (trifluoromethyl) and R2 (tetrahydropyrido ring substituents).
- Bioactivity Testing:
- Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Correlate substituent electronic properties (Hammett σ constants) with activity trends.
Substituent Position | Functional Group | Kinase Inhibition (IC) | Reference |
---|---|---|---|
R1 | CF | 12 nM (EGFR) | |
R2 | 4-Fluorophenyl | 85 nM (VEGFR2) | |
R3 | 7-Methyl | 220 nM (PDGFR) |
属性
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7/h3,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUOYPEBUGEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594029 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-02-3 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。